An In-depth Technical Guide to 2-(Boc-amino)ethanethiol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(Boc-amino)ethanethiol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(tert-Butoxycarbonylamino)ethanethiol, commonly referred to as 2-(Boc-amino)ethanethiol or Boc-cysteamine, is a versatile bifunctional molecule widely employed in organic synthesis, materials science, and drug development.[1][2] Its structure incorporates a thiol group, which is a potent nucleophile and participant in "click" chemistry reactions, and a Boc-protected amine, allowing for sequential and controlled chemical modifications.[3] This guide provides a comprehensive overview of the chemical and physical properties of 2-(Boc-amino)ethanethiol, detailed experimental protocols for its synthesis and key applications, and visual representations of experimental workflows to aid in research and development.
Chemical and Physical Properties
2-(Boc-amino)ethanethiol is a colorless to pale yellow viscous liquid or a low-melting solid.[3][4] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 2-(Boc-amino)ethanethiol
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₅NO₂S | [5][6] |
| Molecular Weight | 177.26 g/mol | [5][6] |
| CAS Number | 67385-09-5 | [5][6] |
| Appearance | Clear colorless to yellow viscous liquid or low melting solid | [4] |
| Density | 1.049 g/mL at 20 °C | [5][7] |
| Boiling Point | 68 °C at 0.3 mmHg | [5][7] |
| Refractive Index (n20/D) | 1.474 | [5][7] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [8] |
| Solubility | Soluble in chloroform and slightly soluble in ethyl acetate. | [7] |
| pKa | 9.95 ± 0.10 (Predicted) | [7] |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of 2-(Boc-amino)ethanethiol. While specific spectra are proprietary to suppliers, a summary of expected spectral characteristics is provided in Table 2. Researchers should always acquire and interpret their own spectral data for confirmation.
Table 2: Summary of Spectral Data for 2-(Boc-amino)ethanethiol
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the tert-butyl protons, the two methylene groups, the amine proton, and the thiol proton. |
| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the Boc group, the two methylene carbons, and the carbonyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching, C=O stretching (carbamate), and S-H stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Experimental Protocols
Synthesis of 2-(Boc-amino)ethanethiol
A detailed, publicly available experimental protocol for the synthesis of 2-(Boc-amino)ethanethiol is not readily found in the searched literature. However, a representative synthesis can be proposed based on the reaction of cysteamine with di-tert-butyl dicarbonate (Boc₂O).
Representative Protocol for the Synthesis of 2-(Boc-amino)ethanethiol:
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Materials: Cysteamine hydrochloride, sodium hydroxide, di-tert-butyl dicarbonate (Boc₂O), dichloromethane (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, and silica gel.
-
Procedure:
-
Dissolve cysteamine hydrochloride in water and cool the solution in an ice bath.
-
Slowly add a solution of sodium hydroxide to neutralize the hydrochloride and free the amine.
-
To the cold solution, add a solution of di-tert-butyl dicarbonate in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Thiol-Ene "Click" Chemistry
2-(Boc-amino)ethanethiol is frequently used in thiol-ene "click" chemistry to functionalize surfaces or molecules bearing an alkene group. This reaction proceeds via a radical-mediated addition of the thiol to the double bond.
General Protocol for Photo-initiated Thiol-Ene Reaction:
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Materials: An alkene-containing substrate, 2-(Boc-amino)ethanethiol, a suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA), and an appropriate solvent (e.g., THF, methanol).
-
Procedure:
-
In a quartz reaction vessel, dissolve the alkene substrate and the photoinitiator in the chosen solvent.
-
Add a slight excess of 2-(Boc-amino)ethanethiol to the solution.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the radical reaction.
-
While stirring, irradiate the reaction mixture with a UV lamp (typically at 365 nm) at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, NMR, or IR spectroscopy) by observing the disappearance of the alkene and thiol signals.
-
Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary.
-
Caption: Experimental workflow for a photo-initiated thiol-ene reaction.
Solid-Phase Peptide Synthesis (SPPS)
The Boc-protected amine of 2-(Boc-amino)ethanethiol makes it a useful building block in solid-phase peptide synthesis for introducing a terminal thiol group.
General Workflow for Incorporating 2-(Boc-amino)ethanethiol in Fmoc-based SPPS:
This workflow assumes the peptide chain has been assembled on a solid support using standard Fmoc chemistry.
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Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed using a solution of piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.
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Coupling of 2-(Boc-amino)ethanethiol: 2-(Boc-amino)ethanethiol is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA) and then added to the resin. The coupling reaction is allowed to proceed until completion.
-
Washing: The resin is washed with DMF to remove excess reagents.
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Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups, as well as the Boc group on the terminal thiol, are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Caption: Workflow for SPPS incorporating a terminal thiol group.
Safety and Handling
2-(Boc-amino)ethanethiol is classified as an irritant.[8] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated fume hood.[8] Store the compound in a cool, dry place away from oxidizing agents.[6]
Applications in Research and Drug Development
The unique bifunctionality of 2-(Boc-amino)ethanethiol makes it a valuable reagent in several areas:
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Bioconjugation and Surface Modification: The thiol group allows for the covalent attachment of this molecule to various substrates, including nanoparticles, polymers, and biomolecules, through thiol-ene reactions, disulfide bond formation, or Michael additions. This is instrumental in the development of biosensors, drug delivery systems, and biocompatible materials.
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Peptide and Protein Chemistry: As demonstrated in the SPPS workflow, it serves as a convenient means to introduce a C-terminal or N-terminal thiol group into peptides.[9] This thiol handle can then be used for site-specific labeling, cyclization, or ligation to other molecules.
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Synthesis of Heterocycles: The nucleophilic thiol and the protected amine can be utilized in the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds, which are common scaffolds in medicinal chemistry.
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Cross-linking Agent: 2-(Boc-amino)ethanethiol can act as a cross-linking agent to form hydrogels and other polymeric networks.[1][5]
Conclusion
2-(Boc-amino)ethanethiol is a key building block for researchers in chemistry and drug development. Its well-defined chemical properties, coupled with the versatile reactivity of its thiol and protected amine functionalities, enable a wide range of synthetic transformations. This guide provides essential technical information and standardized protocols to facilitate the effective and safe use of this important reagent in the laboratory.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-(BOC-Amino)ethanethiol, 97% 25 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. youtube.com [youtube.com]
- 7. Tert-butyl carbamate synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
